molecular formula C15H17Cl2F3N4O B13434085 1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

Cat. No.: B13434085
M. Wt: 397.2 g/mol
InChI Key: VABLBBMQPCAOKK-UHFFFAOYSA-N
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Description

1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as amino and chloro groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Aminoethyl Groups: The aminoethyl groups can be introduced through nucleophilic substitution reactions, where ethylenediamine reacts with the quinoline derivative.

    Formation of the Trifluoroethanone Moiety: The trifluoroethanone group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Final Hydrochloride Formation: The final hydrochloride salt can be formed by treating the compound with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various types of chemical reactions:

    Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3).

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Hydroxy or alkoxy derivatives.

Scientific Research Applications

1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as an antimalarial agent due to its structural similarity to chloroquine.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with DNA and proteins, potentially inhibiting their function.

    Pathways Involved: It may interfere with the replication of DNA and the synthesis of proteins, leading to its potential use as an antimalarial agent.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.

    Quinacrine: A compound with a similar structure used as an antiprotozoal agent.

Uniqueness

1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of the trifluoroethanone moiety, which can enhance its electronic properties and potentially increase its efficacy as a therapeutic agent.

Properties

Molecular Formula

C15H17Cl2F3N4O

Molecular Weight

397.2 g/mol

IUPAC Name

1-[4-[2-(2-aminoethylamino)ethylamino]-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C15H16ClF3N4O.ClH/c16-9-1-2-10-12(7-9)23-8-11(14(24)15(17,18)19)13(10)22-6-5-21-4-3-20;/h1-2,7-8,21H,3-6,20H2,(H,22,23);1H

InChI Key

VABLBBMQPCAOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)C(F)(F)F)NCCNCCN.Cl

Origin of Product

United States

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